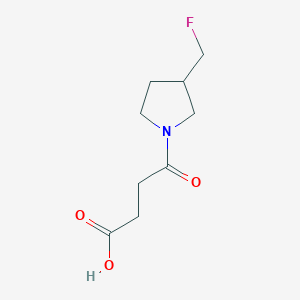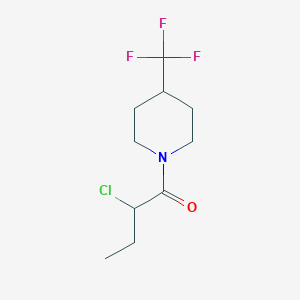
4-Chloro-6-(4-fluoropiperidin-1-yl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(4-fluoropiperidin-1-yl)-2-methylpyrimidine (4-Cl-6-F-2-Me-Pyrimidine) is a heterocyclic aromatic compound with a broad range of applications in scientific research. It is primarily used as a building block in the synthesis of other compounds, as well as a reagent in organic reactions. 4-Cl-6-F-2-Me-Pyrimidine has been found to have interesting biochemical and physiological effects, and its use in laboratory experiments has shown promising results.
Aplicaciones Científicas De Investigación
Crystallographic and Spectroscopic Analysis
The compound has been utilized in the study of crystal structures and conformational analyses. For instance, a structurally related compound, incorporating a fluoropiperidine group, was synthesized and its conformation in solution and solid-state was examined using NMR spectroscopy and X-ray crystallography. The research provided insights into the rotational barriers around certain bonds and the thermal stability of the compound, contributing to our understanding of the physical and chemical properties of such molecules (Ribet et al., 2005).
Halogen Exchange in Pyridines
In the realm of organic synthesis, halogen exchange reactions are crucial for modifying molecular structures. A study demonstrated the use of silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, providing a pathway to access various substituted pyridine derivatives. Such methodologies are essential for the synthesis of complex molecules, including those containing the 4-chloro-6-(4-fluoropiperidin-1-yl)-2-methylpyrimidine moiety, which could be applied in medicinal chemistry and material science (Schlosser & Cottet, 2002).
Molecular Docking and Drug Design
The compound's derivatives have been explored for their potential in drug design, particularly through molecular docking studies. For instance, a closely related molecule was studied for its role in treating hypertension, acting as a potential imidazoline receptor agonist. Such research underscores the compound's relevance in designing new therapeutics, emphasizing its importance in pharmacological studies (Aayisha et al., 2019).
Supramolecular Chemistry
In supramolecular chemistry, the compound's structural motifs are valuable for designing bifunctional aromatic heterocycles. These compounds serve as supramolecular reagents, facilitating the formation of complex structures through hydrogen-bonding interactions. Such studies contribute to the development of new materials and the understanding of molecular recognition processes (Aakeröy et al., 2007).
Synthetic Pathways and Intermediates
Furthermore, the compound and its analogs are often used as intermediates in the synthesis of more complex molecules. Research on the synthesis and process optimization of related pyrimidine derivatives highlights their importance in the pharmaceutical industry, especially in the production of anticancer drugs and other therapeutic agents (Lei-ming, 2012).
Propiedades
IUPAC Name |
4-chloro-6-(4-fluoropiperidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c1-7-13-9(11)6-10(14-7)15-4-2-8(12)3-5-15/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFALWHBUJKCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















